6-Chloropicolinic acid

描述

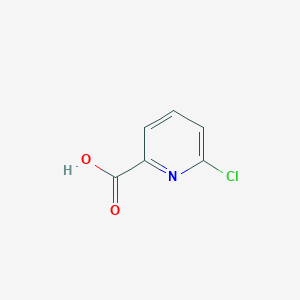

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKMOIHCHCMSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Record name | 6-chloro-2-pyridinecarboxylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040289 | |

| Record name | 6-Chloro-2-picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836933 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4684-94-0 | |

| Record name | 6-Chloropicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4684-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004684940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLOROPICOLINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROPICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSZ6GQ419 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Biocatalytic and Enzymatic Synthesis Routes

The primary biocatalytic pathway for generating 6-Chloropicolinic acid is through the action of specific microorganisms on the nitrification inhibitor, nitrapyrin (B159567).

Suspensions of the ammonia-oxidizing bacterium Nitrosomonas europaea are capable of catalytically oxidizing nitrapyrin, also known as 2-chloro-6-(trichloromethyl)-pyridine. asm.orgnih.govnih.gov This biological transformation yields this compound as the main reaction product. nih.govnih.govresearchgate.net The conversion of nitrapyrin to this compound occurs with a nearly one-to-one stoichiometry. researchgate.net In addition to being a synthetic route, the hydrolysis of the trichloromethyl group of nitrapyrin to form this compound is also its main degradation pathway in plants and soil. wikipedia.org

The rapid oxidation of nitrapyrin by Nitrosomonas europaea is not an isolated process; it necessitates the simultaneous oxidation of other substrates in a process known as co-oxidation. asm.orgnih.gov Effective co-substrates that facilitate this transformation include ammonia (B1221849), hydroxylamine, or hydrazine (B178648). nih.govnih.govresearchgate.net The efficiency of the conversion is dependent on the co-substrate present. Research has shown that the turnover rate for nitrapyrin oxidation is highest when conducted in the presence of 10 mM ammonia. nih.govnih.govresearchgate.net

Table 1: Co-oxidation Substrates and Nitrapyrin Transformation This table summarizes the conditions required for the co-oxidation of nitrapyrin by Nitrosomonas europaea and the resulting turnover rate.

| Co-substrate | Required for Rapid Oxidation | Optimal Concentration for Highest Turnover | Turnover Rate (nmol of nitrapyrin/min/mg of protein) |

|---|---|---|---|

| Ammonia | Yes nih.govnih.gov | 10 mM nih.govnih.govresearchgate.net | 0.8 nih.govnih.govresearchgate.net |

| Hydroxylamine | Yes nih.govnih.gov | Not Specified | Not Specified |

| Hydrazine | Yes nih.govnih.gov | Not Specified | Not Specified |

Mechanistic studies suggest the involvement of a monooxygenase enzyme system in the biotransformation of nitrapyrin. asm.org This is supported by several key findings. Firstly, the use of isotopic labeling with ¹⁸O₂ demonstrated that one of the oxygen atoms incorporated into the resulting this compound molecule originates from diatomic oxygen, while the other comes from water. nih.govnih.govresearchgate.net This pattern is characteristic of a monooxygenase-catalyzed reaction. asm.org

Further evidence includes the observation that both ammonia-oxidizing activity and nitrapyrin-oxidizing activity are concurrently inactivated by acetylene, a known suicide substrate for ammonia monooxygenase. asm.org During the biotransformation process, a portion of the radioactive [2,6-¹⁴C]nitrapyrin, approximately 13%, was found to bind to the bacterial cells, with the vast majority (94%) binding indiscriminately to membrane proteins. nih.govnih.govresearchgate.net This binding of a nitrapyrin intermediate to membrane proteins is thought to be responsible for the observed inactivation of ammonia oxidation. asm.orgnih.govresearchgate.net

Chemical Synthesis Strategies

Chemical synthesis provides alternative, non-biological routes to this compound, typically involving the modification of other pyridine-based molecules.

This compound is the primary product resulting from the hydrolysis of the trichloromethyl group of nitrapyrin [2-chloro-6-(trichloromethyl)-pyridine]. wikipedia.org This degradation process is a key pathway for the compound in the environment. wikipedia.org

A known chemical method for preparing this compound involves the chlorination of 6-Hydroxypicolinic acid. google.com This transformation can be achieved by reacting 6-Hydroxypicolinic acid with phosphorus pentachloride in a phosphorus oxychloride solvent. google.com The process begins with creating a suspension of 6-hydroxypicolinic acid in phosphorus oxychloride, to which phosphorus pentachloride is added, leading to an exothermic reaction. google.com The mixture is then heated to complete the conversion. google.com

Advanced Synthetic Transformations Utilizing this compound as a Building Block

This compound serves as a versatile and crucial building block in organic synthesis. innospk.com Its value stems from the presence of two key functional groups: a carboxylic acid and a chlorine atom attached to the pyridine (B92270) ring. The chlorine atom at the 6-position is particularly significant as it imparts distinct reactivity, allowing for a variety of substitution and coupling reactions to synthesize more complex molecules. innospk.com This reactivity enables its use in constructing molecules for the pharmaceutical and agrochemical industries. innospk.com

Coupling Reactions for Complex Organic Molecule Synthesis

The chlorine atom on the pyridine ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications is in Suzuki-Miyaura coupling. Patents describe processes where a this compound derivative (referred to as the "head") is reacted with an aryl boronic acid or boronate (the "tail") to produce 6-aryl-4-aminopicolinates. google.com These products are noted as high-value herbicides. google.com Similarly, coupling with heteroaryl boronic acids is employed to synthesize 4-amino-6-(heterocyclic)picolinates, which also have applications as herbicides. google.com

While the acid itself can be used, its ester derivative, methyl 6-chloropicolinate, is also a key substrate in these transformations. Research highlights its use in Suzuki-Miyaura coupling to create biaryl structures and in Buchwald-Hartwig amination to introduce amino groups, which is a critical step in the synthesis of many pharmaceutical intermediates. These reactions underscore the compound's role in creating complex molecular scaffolds like bipyridines.

| Coupling Reaction | Reactant Type | Catalyst System (Example) | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl or Heteroaryl Boronic Acid/Ester | Palladium Catalyst | Carbon-Carbon | 6-Aryl or 6-Heteroaryl Picolinates google.comgoogle.com |

| Buchwald-Hartwig Amination | Amines | Palladium Catalyst | Carbon-Nitrogen | 6-Amino Picolinates |

Applications in Heterocyclic Compound Synthesis

The strategic placement of the chloro and carboxylic acid groups on the pyridine ring makes this compound a foundational precursor for synthesizing a wide array of more complex heterocyclic compounds. chemmethod.com

A notable application is its role as an intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in antineoplastic therapies. chemicalbook.com This demonstrates its utility in building complex, biologically active molecules. Furthermore, it can be readily converted into amides through reactions with anilines. For instance, the reaction of this compound with 4-fluoroaniline, using coupling agents at elevated temperatures, yields 6-Chloro-N-(4-fluorophenyl)picolinamide. evitachem.com

The compound also serves as a starting material for other substituted pyridines and fused heterocyclic systems. Its derivatives are used to create agrochemicals and bipyridine scaffolds, which are important as ligands in coordination chemistry. google.com

| Target Compound Class | Synthetic Transformation | Significance of Product |

| Substituted Picolinates | Suzuki-Miyaura Coupling with (hetero)aryl boronic acids | Herbicides google.comgoogle.com |

| Multi-kinase Inhibitors | Used as an intermediate in multi-step synthesis | Pharmaceutical (e.g., Sorafenib) chemicalbook.com |

| Substituted Picolinamides | Amide coupling with anilines | Chemical intermediate evitachem.com |

| Bipyridine Scaffolds | Cross-coupling reactions | Ligands for coordination chemistry |

Industrial Production Methodologies and Scalability Considerations

The industrial production of this compound can be achieved through several distinct methodologies, including both traditional chemical synthesis and modern biocatalytic routes. The choice of method often depends on factors such as cost, efficiency, and environmental impact.

Chemical Synthesis: A common industrial preparation method involves the hydrolysis of 2-chloro-6-(trichloromethyl)pyridine. In a typical procedure, 2-chloro-6-(trichloromethyl)pyridine is heated with concentrated sulfuric acid. echemi.com After the reaction is complete, the mixture is cooled and neutralized to yield this compound. echemi.com Another reported chemical pathway is the chlorination of 6-hydroxypicolinic acid using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Biocatalysis: A "green" alternative to chemical synthesis is the microbial oxidation of nitrapyrin, a widely used nitrification inhibitor. researchgate.net The ammonia-oxidizing bacterium Nitrosomonas europaea is capable of catalyzing the oxidation of nitrapyrin directly to this compound. researchgate.netasm.org This transformation is a co-oxidation, meaning it requires the simultaneous oxidation of ammonia, hydroxylamine, or hydrazine for the reaction to proceed efficiently. asm.org Research using isotopically labeled oxygen has shown that one oxygen atom in the resulting carboxylic acid group comes from diatomic oxygen, while the other comes from water. asm.org

Scalability Considerations: For any industrial process, scalability is a primary concern. To enhance efficiency, yield, and throughput, laboratory methods must be optimized for large-scale production. For derivatives of this compound, the use of continuous flow reactors has been suggested to improve the scalability of production processes. Industrial-scale synthesis may also employ automated reactors to ensure consistency and high yields. evitachem.com The goal of these advanced manufacturing techniques is to develop higher-yielding process routes to meet commercial demand for this compound and the valuable compounds derived from it. google.com

| Production Method | Starting Material | Key Reagents / Conditions | Key Features |

| Chemical Synthesis | 2-chloro-6-(trichloromethyl)pyridine | Concentrated sulfuric acid, heat (100°C) echemi.com | Traditional chemical hydrolysis. |

| Chemical Synthesis | 6-hydroxypicolinic acid | POCl₃/PCl₅ | Chlorination reaction. |

| Biocatalysis | Nitrapyrin | Nitrosomonas europaea, ammonia researchgate.netasm.org | Microbial co-oxidation; considered a greener route. |

Reactivity Profiles and Mechanistic Investigations

Fundamental Chemical Reactions

The structure of 6-Chloropicolinic acid, featuring a chlorine atom and a carboxylic acid group on a pyridine (B92270) ring, allows for a variety of chemical transformations.

This compound is susceptible to nucleophilic substitution, a class of reactions where a nucleophile displaces the chlorine atom on the pyridine ring. This process enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to synthesize various derivatives. A notable example of this reactivity is a halogen exchange reaction where the chlorine substituent is replaced. Specifically, this compound can be converted to 6-bromopicolinic acid through nucleophilic aromatic substitution using hydrobromic acid (HBr) under reflux conditions. These substitution reactions are fundamental in modifying the molecular structure to create diverse chemical entities.

The oxidation of this compound has been observed, particularly in biological contexts. The ammonia-oxidizing bacterium Nitrosomonas europaea can catalyze the oxidation of the nitrification inhibitor nitrapyrin (B159567) to produce this compound as the final product. nih.govresearchgate.netnih.gov This biochemical transformation is a co-oxidation process, meaning it requires the simultaneous oxidation of compounds like ammonia (B1221849), hydroxylamine, or hydrazine (B178648). nih.govnih.gov The reaction involving 10 mM ammonia demonstrated the highest turnover rate. nih.govresearchgate.netnih.gov Isotopic labeling studies using ¹⁸O₂ revealed that the mechanism involves the incorporation of two oxygen atoms into the final product; one atom originates from diatomic oxygen (O₂) and the other from water (H₂O). nih.govnih.govasm.org

Table 1: Biocatalytic Oxidation of Nitrapyrin

| Catalyst | Substrate | Product | Co-substrate Requirement |

|---|

This compound can undergo reduction under specific conditions to form various derivatives. One significant reductive pathway is dehalogenation, where the chlorine atom is removed from the pyridine ring. In studies of the electrochemical degradation of clopyralid (B1669233) (3,6-Dichloro-pyridine-2-carboxylic acid), this compound was identified as a reductive intermediate, formed through electro-dehalogenation processes at the cathode. uclm.es Furthermore, under conditions of very low oxygen concentration and in the presence of an electron source like hydrazine, Nitrosomonas europaea can catalyze the reductive dehalogenation of nitrapyrin to 2-chloro-6-dichloromethylpyridine. nih.govasm.org While this is not a direct reduction of this compound, the related aerobic process can yield this compound, highlighting the compound's involvement in redox pathways. nih.gov

Photochemical Reactivity Studies

The interaction of this compound with light, particularly in the presence of halides, has been a subject of detailed mechanistic investigation, revealing the significant role of its excited states.

Laser flash photolysis and steady-state irradiation studies have demonstrated that halide ions have a pronounced effect on the triplet excited states of this compound. psu.edunih.gov The nature of this interaction depends on both the specific halide and the pH of the solution, which determines whether the acid is in its anionic or zwitterionic form. psu.edunih.gov

Bromide ions (Br⁻) were found to effectively "trap" or quench the triplet excited states of both the anionic (at pH 5.4) and zwitterionic (at pH 0.9) forms of this compound. psu.edunih.gov In contrast, chloride ions (Cl⁻) were only observed to trap the triplet excited state of the zwitterionic form. psu.edunih.gov This interaction with chloride was associated with a high quantum yield of radicals. psu.edunih.govrsc.org

The efficiency of this quenching process is quantified by the quenching rate constant. For the zwitterionic form of this compound, the rate constant for quenching by Br⁻ is significantly high, indicating a very efficient process.

Table 2: Quenching Rate Constants for the Triplet Excited State of this compound by Bromide

| Form of this compound | pH | Quenching Rate Constant (k, mol⁻¹ dm³ s⁻¹) | Reference |

|---|---|---|---|

| Zwitterionic | 0.9 | 8 x 10⁸ | psu.edunih.gov |

The quenching of the triplet excited state by halides proceeds via the formation of a charge transfer complex. The subsequent reactivity of this intermediate is highly dependent on the nature of the halide involved. psu.edu

In the case of bromide, the charge transfer complex formed with the triplet state of this compound is subject to dissipative processes. psu.edunih.gov This means the energy is lost without the formation of new, observable transient chemical species. psu.edunih.gov

Conversely, the charge transfer complex involving chloride and the zwitterionic triplet state of this compound leads to the formation of radicals. psu.edu This pathway is distinct from the dissipative route observed with bromide. While the specific radicals from this compound were not fully detailed, related experiments provided insight. For instance, the photolysis of 6-bromopicolinic acid in the presence of chloride ions was drastically enhanced, producing this compound in high yield. psu.edunih.govrsc.org In that system, the 6-bromo-2-carboxypyridinyl radical was successfully characterized, providing a model for the types of radical intermediates that can form in these photochemical systems. psu.edunih.govrsc.org

Quantum Yields and Dissipative Processes

The photochemical behavior of this compound is significantly influenced by its interaction with halide ions in aqueous solutions. Studies involving laser flash photolysis and steady-state irradiation have revealed that the triplet excited state of this compound can be trapped by halides, but the outcomes vary dramatically depending on the specific halide ion. rsc.orgpsu.edunih.gov

When the zwitterionic form of this compound is irradiated in the presence of chloride ions (Cl⁻), the reactions are associated with a high quantum yield of radicals. rsc.orgnih.gov In contrast, bromide ions (Br⁻) also trap the triplet excited state but lead to different results. The interaction with Br⁻ does not produce secondary transient species, which indicates that the charge transfer intermediates undergo dissipative processes, effectively quenching the reaction pathway that would lead to radical formation. rsc.orgpsu.edunih.gov

This is further highlighted in studies of the related compound, 6-bromopicolinic acid. The photolysis of 6-bromopicolinic acid is drastically enhanced by the presence of Cl⁻, leading to the production of this compound with a chemical yield of approximately 90%. rsc.orgnih.gov

| Interacting Halide | Dominant Process | Observed Outcome | Supporting Evidence |

|---|---|---|---|

| Chloride (Cl⁻) | Radical Formation | High quantum yield of radicals (with zwitterionic form) | rsc.orgnih.gov |

| Bromide (Br⁻) | Dissipative Processes | No secondary transient species observed; quenching of excited state | rsc.orgpsu.edunih.gov |

pH Dependency of Reactivity in Zwitterionic and Anionic Forms

The reactivity of this compound is highly dependent on the pH of the solution, which dictates whether the molecule exists in its zwitterionic or anionic form. psu.edu At a low pH of 0.9, the compound is predominantly in its zwitterionic form (ClPz), whereas at a pH of 5.4, it exists as the anionic form (ClPa). psu.edu

Research demonstrates a stark difference in how these forms interact with halide ions. Chloride ions (Cl⁻) were found to effectively trap the triplet excited state of the zwitterions, but not the anions. rsc.orgnih.gov The quenching efficiency of bromide ions (Br⁻) also shows a significant pH dependency. Triplet lifetime measurements revealed a much higher quenching rate constant for the zwitterionic form compared to the anionic form. rsc.orgpsu.edunih.gov

| pH | Dominant Molecular Form | Quenching Rate Constant (mol⁻¹ dm³ s⁻¹) | Reference |

|---|---|---|---|

| 0.9 | Zwitterionic (ClPz) | 8 x 10⁸ | rsc.orgpsu.edunih.gov |

| 5.4 | Anionic (ClPa) | 3.4 x 10⁵ | rsc.orgpsu.edunih.gov |

Electrochemical Reactivity and Dehalogenation Processes

Electrocatalytic hydrodechlorination (ECH) has been identified as an efficient method for the dehalogenation of chlorinated organic compounds like this compound. nih.gov This technique offers rapid reaction rates under mild conditions without producing secondary contaminants. nih.gov

Electrocatalytic Dechlorination Mechanisms

The fundamental mechanism of electrocatalytic dechlorination involves the reduction of chlorine substituents on the pyridine ring through electrolysis. google.com The process relies on the generation of chemisorbed hydrogen atoms, denoted as [H]ads, on the surface of a catalyst. nih.goviaea.org These highly reactive hydrogen atoms are produced by the electrolysis of water or hydrogen ions in the solution and subsequently displace the chlorine atoms on the this compound molecule. nih.govresearchgate.net

Catalyst Systems for Reduction (e.g., Palladium-modified cathodes)

Palladium (Pd) is a cornerstone catalyst for electrocatalytic hydrodechlorination due to its exceptional capacity to absorb hydrogen into its lattice structure, which maintains a high surface concentration of the reactive [H]ads species. researchgate.net Consequently, various palladium-modified cathodes have been developed to optimize the dechlorination of this compound and related compounds. google.comiaea.orgresearchgate.net

These systems include:

Palladium on Nickel Foam (Pd/Ni foam): These cathodes have demonstrated high performance, with optimal palladium loading identified between 2.25 and 3.6 mg cm⁻². researchgate.net

Palladium on various conductive materials: A patent describes using noble metals, specifically palladium, supported on materials such as iron, titanium, graphite, or carbon fiber felt to serve as the cathode. google.com

Palladium/Nitrogen-Doped Carbon/Nickel Foam (EDPd/CNx/Ni): This is a more advanced, multi-component cathode where a nitrogen-doped carbon (CNx) layer is used as an interlayer between the nickel foam support and the electro-deposited palladium. iaea.org The CNx layer serves to increase the electrochemically active surface area, reduce the size of palladium particles for better dispersion, and may also act as a co-catalyst for the water-splitting reaction that generates the necessary hydrogen. iaea.org

| Catalyst System | Key Features | Reference |

|---|---|---|

| Palladium/Nickel Foam (Pd/Ni foam) | High performance in basic aqueous solutions; optimal Pd loading of 2.25–3.6 mg cm⁻². | researchgate.net |

| Palladium on Carbon Fiber Felt | Described for selective dechlorination of chloropicolinic acids; Pd loading of 0.1–10 g/m². | google.com |

| EDPd/CNx/Ni foam | Nitrogen-doped carbon interlayer enhances Pd dispersion and accelerates generation of adsorbed hydrogen. | iaea.org |

| Palladium-modified Glassy Carbon (GC/Pd) | Used for electroreduction of chlorophenoxycarboxylic acids, demonstrating the versatility of Pd catalysts. | researchgate.net |

Biological Activities and Molecular Mechanisms

Role in Nitrogen Cycling and Nitrification Inhibition

6-Chloropicolinic acid (6-CPA) is a primary metabolite of the nitrification inhibitor nitrapyrin (B159567) [2-chloro-6-(trichloromethyl)pyridine] and plays a significant role in agricultural nitrogen management. Its principal function is the inhibition of nitrification, the process by which ammonia (B1221849) is oxidized to nitrate. By slowing this conversion, 6-CPA helps to reduce the loss of nitrogen from the soil, making it more available for plant uptake. ag-emissions.nz

Research has demonstrated that this compound inhibits the activity of ammonia-oxidizing bacteria (AOB), such as Nitrosomonas europaea. oup.com Suspensions of N. europaea have been shown to catalyze the oxidation of nitrapyrin to this compound. asm.orgnih.gov This biotransformation is a key step in the inhibitory action.

While some studies indicate that 6-CPA itself can inhibit nitrite (B80452) production by N. europaea oup.com, other research suggests it may not be a potent direct inhibitor. For instance, one study noted only a 40% reduction in the enzymatic activity of ammonia monooxygenase (AMO) at a high concentration of 1 mM 6-CPA. acs.org Another study found that 6-CPA did not inhibit pure cultures of the AOB Nitrosococcus oceanus and Nitrosomonas marina at a concentration of 10 µM, a level at which nitrapyrin is effective. chemrxiv.org

There appears to be a delay in the inhibitory action of 6-CPA compared to its parent compound, nitrapyrin. When added to growing cells of N. europaea, there was a lag before inhibition by this compound was observed. oup.combiorxiv.org

The proposed mechanism for how this compound contributes to the inhibition of nitrification centers on the ammonia monooxygenase (AMO) enzyme, which is crucial for the first step of ammonia oxidation. mdpi.comuu.nl One theory suggests that nitrapyrin acts as an alternative substrate for AMO, which oxidizes it to this compound. nih.gov This resulting 6-CPA is then thought to bind irreversibly and nonspecifically to membrane proteins of the AOB, which disrupts the electron transfer chain necessary for ammonia oxidation. acs.orgchemrxiv.org

Isotopic labeling studies using ¹⁸O₂ have provided insight into this process, showing that one oxygen atom in the resulting this compound molecule comes from diatomic oxygen and the other from water. asm.orgnih.gov This finding supports the involvement of a monooxygenase, likely AMO, in the conversion of nitrapyrin. asm.org The binding of radioactively labeled nitrapyrin (in the form of its metabolite, 6-CPA) to membrane proteins has been observed, which may account for the inactivation of ammonia oxidation. nih.govresearchgate.net

The inhibitory kinetics of this compound differ from other nitrification inhibitors like dicyandiamide (B1669379) (DCD) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP). While DCD and DMPP tend to act more rapidly, 6-CPA exhibits delayed inhibition. This delay is attributed to the time it takes for the parent compound, nitrapyrin, to be converted to 6-CPA by the bacteria. biorxiv.org

The table below summarizes the turnover rate of nitrapyrin to this compound by Nitrosomonas europaea in the presence of different substrates.

| Substrate (at 10 mM) | Turnover Rate (nmol of nitrapyrin/min/mg of protein) |

| Ammonia | 0.8 |

| Hydroxylamine | Data not fully available, but required for rapid oxidation |

| Hydrazine (B178648) | Data not fully available, but required for rapid oxidation |

| Data derived from studies on the oxidation of nitrapyrin by N. europaea. asm.orgnih.gov |

The presence of this compound in soil, resulting from the degradation of nitrapyrin, can influence the dynamics of the soil microbial community. ag-emissions.nz By inhibiting AOB, 6-CPA can alter the balance between different nitrogen-cycling microbial populations. mdpi.com Soil pH is a significant factor that drives the niche partitioning of AOB and ammonia-oxidizing archaea (AOA). mdpi.comsemanticscholar.org AOB tend to thrive in soils with higher pH and ammonia concentrations, whereas AOA are often more prevalent in acidic soils. semanticscholar.org The inhibitory effect of compounds like 6-CPA primarily targets AOB, which can lead to shifts in the microbial community structure, potentially favoring organisms that are not susceptible to its effects. mdpi.comsemanticscholar.org The degradation of 6-CPA itself is carried out by other soil microbes, further contributing to the complex interactions within the soil ecosystem. ag-emissions.nz

Interactions with Eukaryotic Biological Systems

Beyond its role in nitrification, this compound has been noted for its interaction with eukaryotic systems, specifically in the disruption of zinc transport and cellular homeostasis. Picolinic acid, a related compound, is a known metabolite of tryptophan and plays a role in the transport of zinc. nih.gov It can bind to zinc finger proteins, altering their structure and inhibiting their function. nih.gov These proteins are essential for various cellular processes. nih.gov While direct research on 6-CPA's specific impact on eukaryotic zinc transport is less detailed, its structural similarity to picolinic acid suggests a potential for similar interactions, thereby affecting cellular homeostasis.

Binding to Membrane Proteins and Inactivation Mechanisms

This compound (6-CPA), a principal metabolite of the nitrification inhibitor nitrapyrin, demonstrates significant interaction with cellular membranes, leading to the inactivation of key enzymatic processes. Research on the ammonia-oxidizing bacterium Nitrosomonas europaea reveals that following the oxidation of nitrapyrin to 6-CPA, the compound binds indiscriminately and irreversibly to membrane proteins. chemicalbook.com This binding is a crucial aspect of its mechanism as a nitrification inhibitor.

Studies using radiolabeled nitrapyrin showed that a substantial portion of the compound, approximately 13%, binds to the bacterial cells. Of this bound portion, the vast majority—94%—was localized to the membrane protein fraction. This extensive and non-specific binding to membrane proteins is believed to be the cause of the observed inactivation of ammonia oxidation. The process is described as a mechanism-based, irreversible inactivation of the ammonia monooxygenase (AMO) enzyme.

While nitrapyrin itself is a noncompetitive inhibitor of AMO, its conversion to 6-CPA perpetuates the inhibitory effect. researchgate.net The binding of 6-CPA to the membrane is thought to critically disrupt the electron transfer chain necessary for ammonia oxidation. google.com However, there is some conflicting evidence, with one study noting that 6-CPA itself showed only a 40% reduction in enzymatic activity at a high concentration of 1 mM, suggesting it may not be a potent direct inhibitor on its own. google.com The delayed onset of inhibition by 6-CPA, noted to be around 8 hours, is attributed to its slow cellular uptake.

| Organism/System | Key Finding | Percentage of Binding | Mechanism | Reference |

|---|---|---|---|---|

| Nitrosomonas europaea | Metabolite of nitrapyrin, binds to cells. | ~13% of total applied radioactivity | Oxidation of nitrapyrin to 6-CPA | |

| Nitrosomonas europaea Membrane | Binds indiscriminately to membrane proteins. | 94% of cell-bound radioactivity | Irreversible, non-specific binding | |

| Ammonia Monooxygenase (AMO) | Inactivation of enzyme activity. | N/A | Mechanism-based irreversible inactivation; disruption of electron transfer chain. | google.com |

Interaction with Zinc Finger Proteins (ZFPs)

This compound and its parent compound, picolinic acid, are known to interact with zinc finger proteins (ZFPs). drugbank.com ZFPs are a diverse class of proteins that require zinc ions to maintain their structural fold, which is crucial for their function in regulating gene expression and interacting with DNA, RNA, and other proteins. jmb.or.kr The mechanism of action for picolinic acid and its derivatives involves chelating the zinc ion within the ZFP structure. google.com

This interaction can alter the protein's conformation, disrupt zinc binding, and ultimately inhibit the protein's function. drugbank.com This disruption of ZFPs is a key area of research for therapeutic applications, as these proteins are involved in numerous critical cellular processes, including viral replication and cell homeostasis. iiarjournals.org For instance, the p7 protein of the HIV virus contains a zinc-binding motif, and its inactivation by zinc-chelating compounds like picolinic acid derivatives can prevent viral activity. google.com

Computer modeling suggests that derivatives of picolinic acid, including those with substitutions at the 6-position like 6-CPA, have the correct configuration to interact with the zinc atom in a ZFP without interfering with the protein backbone. google.com This interaction can lead to the formation of a stable ternary complex, consisting of the protein, the zinc ion, and the picolinic acid derivative, which effectively inactivates the protein. google.com Specifically for 6-CPA, its binding to ZFPs is reported to alter their structure and disrupt zinc binding, which has implications for its biological effects and potential as a therapeutic agent.

| Compound Family | Target | Mechanism of Interaction | Outcome | Reference |

|---|---|---|---|---|

| Picolinic Acid Derivatives | Zinc Finger Proteins (ZFPs) | Chelation of the structural zinc ion. | Altered protein structure and loss of function. | google.comdrugbank.com |

| This compound (6-CPA) | Zinc Finger Proteins (ZFPs) | Binds to ZFPs, altering their structure and disrupting zinc binding. | Inhibition of ZFP function, disruption of zinc transport pathway. | |

| Picolinic Acid Derivatives | Viral ZFPs (e.g., HIV p7) | Binds the zinc-containing protein, forming an inactive ternary complex. | Inactivation of the virus and prevention of replication. | google.com |

Exploratory Research in Therapeutic Applications

The unique biological activities of this compound have led to its exploration in various therapeutic contexts, most notably in oncology and virology.

A significant application of 6-CPA is its use as a key chemical intermediate in the synthesis of Sorafenib. chemicalbook.comazarictalabs.com Sorafenib is a multi-kinase inhibitor drug approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. nih.gov It functions by targeting several kinases involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels). chemicalbook.comazarictalabs.com The synthesis of Sorafenib and its derivatives often involves this compound or its parent compound, picolinic acid, as a starting material or intermediate. chemicalbook.comresearchgate.netnih.gov

Furthermore, the ability of 6-CPA and related picolinic acid derivatives to disrupt zinc finger proteins opens avenues for their use as antiviral agents. google.com Many viruses rely on ZFPs for critical functions like replication and the packaging of viral components. drugbank.comiiarjournals.org By targeting these viral ZFPs, compounds like 6-CPA could inhibit viral life cycles. google.com Research has shown that picolinic acid exhibits antiviral activity against viruses such as Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). researchgate.net The therapeutic strategy involves using the picolinic acid derivative to bind the zinc-containing proteins essential for the virus, thereby inactivating them. google.comiiarjournals.org The potential of 6-CPA to modulate protein functions suggests it could play a role in treating diseases linked to ZFP dysfunction.

| Therapeutic Area | Application/Role of 6-CPA | Mechanism/Target | Status/Finding | Reference |

|---|---|---|---|---|

| Oncology | Intermediate in the synthesis of Sorafenib. | Sorafenib is a multi-kinase inhibitor targeting RAF kinase and receptor tyrosine kinases. | Confirmed use in the synthesis of an approved antineoplastic drug. | chemicalbook.comresearchgate.netazarictalabs.com |

| Antiviral | Potential therapeutic agent. | Interaction with and disruption of viral Zinc Finger Proteins (e.g., in HIV). | Exploratory; based on the known activity of picolinic acid derivatives. | google.comdrugbank.comresearchgate.net |

| General Therapeutics | Modulator of protein function. | Disruption of zinc binding in proteins. | Ongoing research into diseases related to ZFP dysfunction. |

Environmental Fate, Transport, and Degradation Studies

Environmental Transformation Pathways

The transformation of 6-chloropicolinic acid in the environment is primarily linked to the degradation of its parent compound, nitrapyrin (B159567).

Degradation as a Metabolite of Nitrapyrin in Plants, Soil, and Animals

This compound (6-CPA) is the primary and sole detectable metabolite, besides carbon dioxide, resulting from the breakdown of nitrapyrin in soil, plants, and animals. scirp.orgnih.govscirp.org In plants, the degradation of nitrapyrin to 6-CPA can happen directly or through an intermediate compound, 2-chloro-6-(dichloromethyl)pyridine. scirp.orgscirp.org Studies have shown the presence of 6-CPA in various crops grown in nitrapyrin-treated soil, including corn, lettuce, tomatoes, oats, and carrots. scirp.orgscirp.orgag-emissions.nz For instance, tracer studies using radiolabeled nitrapyrin on corn, lettuce, and tomatoes revealed that the main residue in the plants was 6-CPA. researchgate.net

In animals, nitrapyrin is also metabolized to 6-CPA. nih.govgezondheidsraad.nl For example, in rats and dogs, nitrapyrin was metabolized and excreted as 6-CPA and its glycine (B1666218) conjugate. nih.govgezondheidsraad.nl Studies on cattle fed with this compound showed that the compound does not accumulate in body tissues and is rapidly excreted. gezondheidsraad.nl

Biological (Enzymatic Oxidation) Degradation Mechanisms

The degradation of this compound in soil is considered to be a biological process, driven by enzymatic activity. nih.gov This is supported by an activation energy of 6.57 kcal per mole, a value indicative of biological degradation rather than chemical breakdown. nih.gov The ammonia-oxidizing bacterium Nitrosomonas europaea can catalyze the oxidation of nitrapyrin to this compound. asm.orgnih.gov This process is a co-oxidation, meaning it requires the simultaneous oxidation of ammonia (B1221849), hydroxylamine, or hydrazine (B178648). asm.orgnih.gov Isotopic studies using ¹⁸O₂ have demonstrated that one oxygen atom in the resulting this compound molecule originates from diatomic oxygen, while the other comes from water, which is consistent with a monooxygenase-catalyzed reaction. asm.orgnih.gov

The rate of this biological degradation is influenced by several soil factors. Soil temperature is the most critical factor, with higher temperatures leading to faster decomposition. nih.govmdpi.com Soil organic matter content (ranging from 0.9% to 6.9%) and pH (from 4.8 to 8.1) also significantly affect the degradation rate. nih.gov

Mobility and Distribution in Environmental Compartments

The mobility and distribution of this compound in the environment are key to understanding its potential impact.

Transport in Soil via Leaching and Overland Flow

As a degradation product of nitrapyrin, this compound is more water-soluble and significantly more mobile than its parent compound in both mineral and organic soils. researchgate.netumweltbundesamt.de This increased mobility suggests a higher potential for 6-CPA to leach from soils. researchgate.netumweltbundesamt.de The transport of nitrapyrin and, by extension, its metabolite 6-CPA, is primarily driven by overland flow, especially following storm events. chemrxiv.org Factors such as soil heterogeneity and land management practices can introduce variability in its transport. chemrxiv.org While nitrapyrin itself has low leachability, its degradation to the more mobile 6-CPA increases the risk of movement within the soil profile. chemrxiv.org

Occurrence in Subsurface Drains and Receiving Streams

Studies have documented the presence of this compound in agricultural water systems. One study analyzing water samples from seven streams across Iowa and Illinois detected 6-CPA in six of them, with concentrations reaching up to 13 ng/L. researchgate.netusgs.gov In the same study, 6-CPA was found in six out of eight subsurface drains, with concentrations up to 6 ng/L. researchgate.netusgs.gov Another study in Iowa streams detected nitrapyrin but did not detect 6-CPA. walisongo.ac.idacs.org The detection of these compounds in streams often correlates with rainfall events that occur after the application of fertilizers containing nitrapyrin. researchgate.net

Table 1: Detection of this compound in Environmental Water Samples

| Environmental Compartment | Detection Frequency | Concentration Range (ng/L) |

|---|

| Streams | 6 out of 7 streams researchgate.netusgs.gov |

Detection in Agricultural Products (e.g., corn, lettuce, tomatoes)

Residues of this compound have been identified in a variety of agricultural products grown in soil treated with nitrapyrin. scirp.orgscirp.org Early studies using radiolabeled nitrapyrin confirmed the presence of radioactive residues, primarily identified as 6-CPA, in the leaves of corn and tomatoes. researchgate.net The concentration of these residues was observed to peak several weeks after treatment and then decline. researchgate.net

More recent analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the precise determination of 6-CPA residues in crops. scirp.orgresearchgate.netchrom-china.com Using these methods, 6-CPA has been detected in produce such as onions, mustard greens, and lettuce, with concentrations ranging from less than 0.050 to 0.19 µg/g. scirp.orgscirp.org In strawberries, while nitrapyrin concentrations were below the detection limit, 6-CPA was found at concentrations up to 0.09 ppm. nih.gov

Table 2: Reported Detections of this compound in Agricultural Products

| Crop | Reported Concentration | Reference |

|---|---|---|

| Onion | <0.050 - 0.19 µg/g | scirp.orgscirp.org |

| Mustard Greens | <0.050 - 0.19 µg/g | scirp.orgscirp.org |

| Lettuce | <0.050 - 0.19 µg/g | scirp.orgscirp.org |

| Strawberries | up to 0.09 ppm | nih.gov |

| Corn | Residues detected | scirp.orgscirp.orgag-emissions.nzresearchgate.net |

| Tomatoes | Residues detected | scirp.orgscirp.orgag-emissions.nzresearchgate.net |

| Oats | Residues detected | scirp.orgscirp.org |

| Carrots | Residues detected | scirp.orgscirp.org |

Table of Compounds

| Compound Name |

| 2,4-dichloro-6-(trichloromethyl)-pyridine |

| 2-chloro-6-(dichloromethyl)pyridine |

| 2-chloro-6-(trichloromethyl) pyridine (B92270) |

| This compound |

| Acetochlor |

| Ammonia |

| Atrazine |

| Carbon dioxide |

| Hydrazine |

| Hydroxylamine |

| Metolachlor |

| Nitrapyrin |

| Toluene |

Bioaccumulation Potential in Biological Systems

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. Based on available studies, this compound is considered to have a low potential for bioaccumulation in biological systems. industrialchemicals.gov.au

Advanced Analytical Techniques for Detection and Quantification

Chromatographic and Spectrometric Method Development

The development of robust chromatographic and spectrometric methods is fundamental to the selective and sensitive analysis of 6-Chloropicolinic acid. Liquid chromatography and gas chromatography, coupled with mass spectrometry, are the primary techniques employed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of this compound due to its high sensitivity and specificity. nih.govbmuv.de Novel analytical methods have been developed for the determination of its residues in various agricultural products. scirp.org

One such method involves analysis using an Agilent 1260 series LC coupled to an Agilent 6460 triple quadrupole tandem mass spectrometer with an Agilent Jet Stream ESI ion source. scirp.org For chromatographic separation, a Poroshell 120 EC-C8 LC column is often utilized, operated at ambient temperature. scirp.org The mobile phase typically consists of a gradient of 0.05% formic acid in water and methanol. scirp.org

| Parameter | Condition |

| Instrument | Agilent 1260 series LC coupled to an Agilent 6460 triple quadrupole tandem mass spectrometer |

| Ion Source | Agilent Jet Stream ESI |

| Column | Poroshell 120 EC-C8 (30 x 3.0 mm i.d., 2.7 µm particle size) |

| Column Temperature | Ambient (~25°C) |

| Mobile Phase | A: 0.05% formic acid in water, B: Methanol |

| Flow Rate | 0.50 mL∙min−1 |

| Injection Volume | 20 µL |

This table outlines typical instrument parameters for the LC-MS/MS analysis of this compound. scirp.org

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.gov Calibration curves for quantification are typically linear over a specific concentration range, for instance, from 0.00025 µg∙mL−1 to 0.0050 µg∙mL−1. scirp.org

Gas chromatography-mass spectrometry (GC-MS/MS) provides an alternative approach for the determination of this compound. However, due to the compound's polarity and low volatility, derivatization is often required prior to GC analysis. colostate.edu This process converts the analyte into a less polar and more volatile derivative suitable for gas chromatography. colostate.eduactascientific.com

A method based on precolumn derivatization has been developed for the simultaneous determination of nitrapyrin (B159567) and its metabolite, this compound, in crops. researchgate.net In this method, the samples are extracted and then subjected to derivatization using a sulfoacid before analysis by GC-MS/MS. researchgate.net The quantification is performed using an internal standard method, and good linear relationships have been demonstrated in the range of 0.025-0.2 mg/L. researchgate.net

Common derivatization techniques for carboxylic acids like this compound include silylation (e.g., using TMS or TBDMS reagents) and alkylation (e.g., formation of methyl esters). colostate.edu

The primary application of these advanced analytical methods is the detection of this compound residues in a variety of samples. As the main degradation product of nitrapyrin, its presence is monitored in both agricultural commodities and environmental compartments. scirp.orgresearchgate.net

Residue analytical methodologies have been established for strawberries and soil, with a maximum level of 0.09 ppm found in strawberries in one study. researchgate.net this compound is recognized as the principal residue present in the leaves of plants such as corn, lettuce, and tomatoes following treatment with the parent compound. researchgate.net Its detection in soil is also critical, as its decomposition rate is influenced by factors like temperature, organic matter content, and pH. nih.gov The extensive use of the parent compound can lead to the contamination of water sources, making the analysis of water samples for this compound residues an important aspect of environmental monitoring. jpub.orgmdpi.com

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical prerequisite for accurate and reliable analysis. The goal is to isolate the target analyte from the complex sample matrix and concentrate it to a level suitable for instrumental analysis.

Solid Phase Extraction (SPE) is a widely used cleanup technique in the analysis of this compound. scirp.orgsigmaaldrich.comwebsiteonline.cn It offers several advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. sigmaaldrich.com

For the cleanup of this compound extracts, C18 or carbon SPE cartridges are commonly employed. scirp.org The choice of sorbent depends on the properties of the analyte and the sample matrix. C18 is a reversed-phase sorbent that retains non-polar compounds, while carbon-based sorbents can retain a broader range of compounds, including those with polar functionalities. The general SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. thermofisher.com

| SPE Sorbent | Application for this compound Cleanup |

| C18 | Utilized for the cleanup of 6-CPA extracts. |

| Carbon SPE | An alternative sorbent used for the cleanup of 6-CPA extracts. |

This table indicates the types of Solid Phase Extraction sorbents used for the cleanup of this compound samples. scirp.org

The initial step in the analysis of this compound from solid or semi-solid samples is typically solvent extraction. The choice of extraction solvent and the extraction conditions are optimized to achieve the highest possible recovery of the analyte.

For the extraction of this compound, a 0.1 N sodium hydroxide (B78521) (NaOH) solution has been effectively used. scirp.org In a typical procedure, the sample is weighed, and the extraction solvent is added. scirp.org To ensure thorough extraction, the mixture is often agitated for an extended period, for example, by shaking for 2 hours using a mechanical shaker. scirp.org Following extraction, centrifugation is employed to separate the solid matrix from the liquid extract containing the analyte. scirp.org

Key parameters that are often optimized during solvent extraction include the choice of solvent, the solvent-to-sample ratio, the extraction time, and the pH of the extraction medium.

Method Validation and Performance Evaluation

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. For this compound, this involves a comprehensive evaluation of the method's performance characteristics, including linearity, precision, accuracy, and specificity, particularly when dealing with complex sample matrices.

Establishing a linear relationship between the concentration of this compound and the analytical instrument's response is fundamental for accurate quantification. A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity of this curve is then statistically evaluated to ensure its validity over a specific concentration range.

In the analysis of this compound in various crop matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a linear calibration curve was established over a concentration range of 0.00025 µg∙mL⁻¹ to 0.0050 µg∙mL⁻¹ scirp.org. Similarly, for determining its presence in water, a quantitative method was developed with a limit of quantification (LOQ) of 0.05 µg/L epa.gov.

The linearity of an analytical method is typically assessed by the correlation coefficient (r) or the coefficient of determination (R²), with values close to 1 indicating a strong linear relationship nih.govresearchgate.net. For a method to be considered linear, the analysis of variance (ANOVA) can be used to confirm that there is no significant deviation from linearity nih.govscielo.br. Regulatory guidelines often recommend a minimum of five to seven concentration levels to robustly establish linearity nih.goveuropa.eu.

Table 1: Example Calibration Data for this compound Analysis

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 0.00025 | 15,800 |

| 0.00050 | 31,500 |

| 0.0010 | 62,900 |

| 0.0025 | 155,200 |

| 0.0050 | 311,000 |

This table presents hypothetical data to illustrate a typical calibration curve for this compound analysis, reflecting a linear response.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions nih.gov. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between the measured value and the true value nih.govspectroscopyonline.com. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components europa.eueuropa.eu.

Validation studies for the determination of this compound in crops have demonstrated excellent precision and accuracy. One study reported recoveries ranging from 80.4% to 98.4%, with relative standard deviations between 1.0% and 10.1% across three different spiked levels (0.05, 0.1, and 0.2 mg/kg) researchgate.net. Another method validation showed recoveries for 6-CPA between 66% and 90% scirp.org. These results indicate that the methods are both accurate in quantifying the true amount of the compound and precise in producing consistent results.

Specificity is particularly important in complex matrices. For LC-MS/MS methods, specificity is achieved by monitoring unique precursor-to-product ion transitions for this compound, which minimizes the likelihood of interference from other compounds in the sample epa.gov. Forced degradation studies can also be performed to demonstrate that the method can distinguish the analyte from its potential degradation products scielo.br.

Table 2: Precision and Accuracy Data from a Method Validation Study for this compound in a Crop Matrix

| Spiked Level (mg/kg) | Number of Replicates (n) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| 0.05 | 6 | 85.2 | 8.5 |

| 0.10 | 6 | 91.5 | 5.2 |

| 0.20 | 6 | 95.8 | 3.1 |

This table is based on findings reported in research for the determination of this compound in crop samples researchgate.net.

When using sensitive techniques like LC-MS/MS, the sample matrix—everything in the sample other than the analyte—can interfere with the ionization process, leading to either suppression or enhancement of the analyte signal. This phenomenon is known as the matrix effect and can significantly impact the accuracy and reproducibility of quantitative methods nih.govresearchgate.net.

Matrix effects are a common challenge in the analysis of this compound in complex samples such as soil, water, and agricultural products nih.gov. Co-eluting endogenous compounds from the matrix can compete with the analyte for ionization in the mass spectrometer's source, often leading to ion suppression nih.gov.

To mitigate these effects, several strategies are employed:

Sample Preparation: Rigorous sample cleanup is a primary strategy. For the analysis of this compound, this can involve solid-phase extraction (SPE) with cartridges like C18 or carbon to remove interfering components before injection into the LC-MS/MS system scirp.org.

Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from matrix components that cause ion suppression is crucial chromatographyonline.com.

Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's ionization. This approach is effective as long as the analyte concentration remains above the method's limit of quantification nih.gov.

Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is considered the gold standard for compensating for matrix effects. The SIL-IS experiences similar ionization suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification chromatographyonline.com.

By implementing these mitigation strategies, the reliability of quantitative results for this compound in complex samples can be significantly improved.

Spectroscopic and Spectrometric Characterization Methods in Research

Spectroscopic and spectrometric techniques are indispensable tools for the structural elucidation and characterization of this compound.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In tandem mass spectrometry (MS/MS), the molecule is fragmented, and the resulting fragmentation pattern provides detailed structural information. For this compound (molecular weight: 157.55 g/mol ), electrospray ionization (ESI) is commonly used.

In positive ion mode, the protonated molecule [M+H]⁺ (m/z 158.0) is observed. Fragmentation of this precursor ion leads to characteristic product ions. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 156.0) is observed, which upon fragmentation primarily shows a characteristic loss of CO₂ (44 Da), resulting in a major fragment at m/z 112.0 nih.gov.

Table 3: Key MS/MS Fragmentation Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) | Interpretation |

|---|---|---|---|

| Positive (ESI+) | 158.0 | 112.0, 79.0, 80.0 | Loss of H₂O and CO; Pyridine (B92270) ring fragments |

| Negative (ESI-) | 156.0 | 112.0 | Loss of CO₂ from the carboxylic acid group |

Data compiled from public chemical databases nih.gov.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Cl stretch, and various vibrations associated with the pyridine ring nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The pyridine ring and carboxylic acid moiety constitute a chromophore that absorbs UV light at specific wavelengths. The UV-Vis spectrum provides information about the conjugated system within this compound nih.gov. For the related compound, picolinic acid, UV-Vis absorption maxima are observed, and these can be influenced by complexation with metal ions researchgate.net.

These advanced analytical methods, when properly validated and applied, provide the robust and detailed data necessary for the reliable quantification and characterization of this compound in research and regulatory settings.

Applications in Scientific and Industrial Research

Advancements in Agrochemical Science

6-Chloropicolinic acid is a significant compound in the field of agrochemical science, contributing to advancements in fertilizer efficiency, sustainable agricultural practices, and the development of novel crop protection agents.

This compound plays a role in the mechanism of nitrification inhibition, a key strategy for improving the efficiency of nitrogen-based fertilizers. It is a metabolic product of the commercial nitrification inhibitor, nitrapyrin (B159567). The soil bacterium Nitrosomonas europaea oxidizes nitrapyrin, leading to the formation of this compound. researchgate.netmatrix-fine-chemicals.com This process is central to how nitrapyrin functions to slow down the conversion of ammonium (B1175870) to nitrate in the soil, thereby reducing nitrogen loss and ensuring more nitrogen is available for crop uptake.

The proposed mechanism involves the AMO-catalyzed oxidation of nitrapyrin to this compound, which may then bind to other membrane proteins, affecting the electron transfer chain. magtechjournal.com However, some studies suggest that this compound itself is not a potent nitrification inhibitor, indicating that the inhibitory effect is more directly related to nitrapyrin's interaction with the ammonia (B1221849) monooxygenase (AMO) enzyme. magtechjournal.com

| Finding | Organism/System Studied | Key Observation | Reference |

|---|---|---|---|

| Metabolism of Nitrapyrin | Nitrosomonas europaea | Catalyzed the oxidation of nitrapyrin to this compound. | researchgate.netmatrix-fine-chemicals.com |

| Proposed Inhibition Mechanism | Biochemical pathway | AMO-catalyzed oxidation of nitrapyrin to this compound is a proposed mechanism of nitrification inhibition. | magtechjournal.com |

| Inhibitory Activity of 6-CPA | Enzymatic assay | Showed only a 40% reduction of enzymatic activity at 1 mM concentration, suggesting it is not a primary inhibitor. | magtechjournal.com |

The role of this compound in nitrification inhibition directly contributes to more sustainable agricultural practices. By slowing the rate of nitrification, the use of inhibitors like nitrapyrin, which degrades into this compound, helps to minimize the environmental impact of nitrogen fertilizers. This leads to a reduction in nitrate leaching into groundwater and lowers the emission of nitrous oxide, a potent greenhouse gas. These environmental benefits are crucial for developing more sustainable and environmentally friendly farming systems.

The picolinic acid chemical structure, including chlorinated derivatives like this compound, is a foundational structural motif in the development of a significant class of synthetic auxin herbicides. chemrio.comresearchgate.netnih.gov These herbicides are effective against broadleaf weeds and are vital for modern agriculture. Researchers have extensively modified the picolinic acid skeleton to create new herbicidal compounds with improved efficacy, selectivity, and environmental profiles.

For instance, new picolinate compounds have been launched as novel herbicides, and numerous studies have focused on synthesizing derivatives by introducing different functional groups to the picolinic acid ring to discover compounds with potent herbicidal activity. chemrio.commdpi.com The versatility of the this compound structure makes it a valuable building block in the synthesis of these advanced agrochemicals.

| Herbicide Family | Key Structural Feature | Primary Use | Reference |

|---|---|---|---|

| Picolinic Acid Herbicides | Picolinic acid core structure | Control of broadleaf weeds in various crops and non-crop areas. | tarjomefa.comnih.gov |

| 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives | Modification at the 6-position of the picolinic acid ring. | Development of novel synthetic auxin herbicides with high efficacy. | chemrio.commdpi.com |

Intermediacy in Pharmaceutical Synthesis

This compound also serves as a valuable intermediate in the synthesis of pharmaceutical compounds.

6-Chloropyridine-2-carboxylic acid is recognized as an intermediate in the synthesis of Sorafenib. nih.gov Sorafenib is a multi-kinase inhibitor with anti-tumor activity that targets pathways involved in cell proliferation and angiogenesis. magtechjournal.com While primarily known as an anti-cancer drug, some of the pathways inhibited by Sorafenib are also implicated in inflammatory processes, giving the compound anti-inflammatory properties. The synthesis of Sorafenib can start from picolinic acid, which undergoes halogenation and amidation to form key intermediates. magtechjournal.com This highlights the role of this compound as a precursor in the synthesis of complex therapeutic agents with anti-inflammatory effects.

Intermediate for Antimicrobial Agents

This compound serves as a valuable starting material and intermediate in the synthesis of novel antimicrobial agents. Its pyridine (B92270) ring and reactive functional groups—a carboxylic acid and a chlorine atom—provide a versatile scaffold for medicinal chemists to build more complex molecules with potential therapeutic applications. The presence of the chlorine atom and the nitrogen in the pyridine ring are crucial features that can influence the biological activity of the resulting compounds.

A significant area of research has been the development of new treatments for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. The emergence of drug-resistant strains of TB necessitates the discovery of new compounds that operate via novel mechanisms. In this context, derivatives of this compound have been explored as potential antitubercular agents.

One notable study focused on the design and synthesis of a series of novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives. nih.gov The synthesis began with 3,6-dichloropyridine-2-carboxylic acid, a related precursor, which was used to construct a more complex methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate scaffold. nih.gov This intermediate was then coupled with various acid chlorides and other moieties to produce a library of 30 new compounds. nih.gov

These synthesized compounds were subsequently tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. The results were promising, with several of the novel molecules exhibiting significant inhibitory effects on the bacteria.

Table 1: Antimycobacterial Activity of Selected this compound Derivatives

| Compound ID | Modification | Target | Key Finding |

|---|---|---|---|

| Series 8-26 | Carboxamide derivatives | Mycobacterium tuberculosis | Five compounds showed good minimum inhibitory concentration (MIC) values with low cytotoxicity. nih.gov |

| Series 27-37 | Urea and thiourea derivatives | Mycobacterium tuberculosis | Exhibited strong interactions in molecular docking models with the MurB enzyme, a key target in bacterial cell wall synthesis. nih.gov |

The research highlighted that the structural framework derived from the chloropicolinate starting material was crucial for the observed antimicrobial activity. Molecular docking studies suggested that these compounds could act by inhibiting the MurB enzyme, which is essential for the biosynthesis of the bacterial cell wall. nih.gov This work demonstrates the pivotal role of this compound and its analogs as building blocks in the creation of new potential drugs to combat infectious diseases like tuberculosis. nih.gov

Contributions to Materials Science and Polymer Development

The chemical structure of this compound, featuring both a carboxylic acid group and a reactive chloro-substituted pyridine ring, makes it a promising candidate for applications in materials science and polymer chemistry. As a bifunctional molecule, it can act as a monomer in the synthesis of various polymers, including polyesters, polyamides, and coordination polymers.

Monomer for Condensation Polymers:

This compound is classified as a carboxylic acid monomer. This classification points to its potential for use in condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water. libretexts.orgyoutube.com

Polyesters: In principle, the carboxylic acid group of this compound can react with a diol (a molecule with two alcohol groups) to form ester linkages. Through polycondensation, this reaction can be repeated to create a polyester chain. The pyridine ring from the this compound would be incorporated into the polymer backbone, potentially imparting unique thermal, mechanical, or chemical properties to the resulting material. libretexts.orgkpi.uaulisboa.pt

Polyamides: Similarly, the carboxylic acid group can react with a diamine (a molecule with two amine groups) to form amide bonds. youtube.com This process is the basis for the synthesis of polyamides, a class of polymers known for their high strength and thermal stability, such as Nylon and Kevlar. libretexts.org The incorporation of the this compound structure into a polyamide could introduce aromaticity and polarity, influencing the polymer's properties.

Ligand in Coordination Polymers:

The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group in this compound can act as binding sites for metal ions. This allows the molecule to function as a ligand in the construction of coordination polymers. Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. These materials are of great interest in materials science due to their diverse and tunable properties, with potential applications in gas storage, catalysis, and molecular sensing.

Table 2: Potential Polymer Applications of this compound

| Polymer Type | Relevant Functional Groups | Potential Bond Formed | Resulting Polymer Class |

|---|---|---|---|

| Polyesters | Carboxylic Acid (-COOH) | Ester | Condensation Polymer |

| Polyamides | Carboxylic Acid (-COOH) | Amide | Condensation Polymer |

| Coordination Polymers | Pyridine Nitrogen, Carboxylate Oxygen | Coordinate Bond | Metal-Organic Framework |

While specific, widely commercialized polymers based on this compound are not extensively documented in publicly available literature, its chemical nature and classification as a monomer strongly support its utility and potential for future development in advanced materials.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical and Density Functional Theory (DFT) Applications

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to study the electronic, structural, and spectral characteristics of 6-chloropicolinic acid and its derivatives. scholarsresearchlibrary.comscholarsresearchlibrary.com DFT calculations, using functionals like B3LYP, allow for the optimization of molecular geometries and the prediction of various parameters. nih.govnih.gov For instance, in a study on the closely related 3,6-dichloro-2-pyridinecarboxylic acid, DFT was used to determine optimized bond lengths, bond angles, dihedral angles, and electronic properties such as total energy and dipole moment. scholarsresearchlibrary.comscholarsresearchlibrary.com Such analyses reveal that the pyridine (B92270) ring and its substituent groups are planar. scholarsresearchlibrary.comscholarsresearchlibrary.com The calculations can also identify the most electronegative and electropositive sites, suggesting regions of maximum reactivity within the molecule. scholarsresearchlibrary.comscholarsresearchlibrary.com

These computational approaches are valuable for comparing the properties of related molecules. For example, DFT studies on 4-substituted picolinic acids have demonstrated how electron-donating or electron-withdrawing groups influence the electronic properties and NMR spectra of the picolinic acid ring. academicjournals.org This methodology can be applied to this compound to understand how the chlorine substituent affects its fundamental chemical nature.

| Calculated Parameter | Significance | Example Value (for 3,6-Dichloro-2-pyridinecarboxylic acid) | Reference |

|---|---|---|---|

| Total Energy | Indicates the stability of the molecule's conformation. | -1349.20 a.u. | scholarsresearchlibrary.com |

| Dipole Moment | Measures the polarity of the molecule. | 3.61 Debye | scholarsresearchlibrary.com |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. | 5.30 eV | scholarsresearchlibrary.com |

| C-Cl Bond Lengths | Provides insight into structural geometry and potential reactivity at these bonds. | 1.83 Å and 1.81 Å | scholarsresearchlibrary.comscholarsresearchlibrary.com |

Proton transfer is a fundamental reaction in many chemical and biological processes. rug.nl DFT is a critical tool for elucidating the mechanisms of both intra- and intermolecular proton transfer in molecules like picolinic acid derivatives. rug.nlchemrxiv.org These studies can model the potential energy surface of the reaction, identifying transition states and calculating activation barriers. This helps to understand whether a proton is transferred from an acid to a base, forming an ionized pair. rug.nl

In picolinic acid and its derivatives, proton transfer can occur between the carboxylic acid group and the pyridine nitrogen. rsc.org Computational studies can reveal the energetic feasibility of such transfers and how they are influenced by substituents on the pyridine ring. For example, DFT calculations on other systems have shown that substitutions can substantially weaken the O-H bond upon electronic excitation, facilitating proton transfer. chemrxiv.org

Picolinic acid has the ability to form a weak intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen. researchgate.net However, it can also participate in strong intermolecular hydrogen bonds, leading to the formation of stable dimers or complexes. nih.gov Quantum chemical calculations are used to investigate the nature and strength of these interactions.

DFT can be used to model the geometry of dimers and calculate their binding energies, providing a measure of stability. nih.gov Theoretical approaches like the Atoms in Molecules (AIM) theory can be applied to analyze the electron density at bond critical points, characterizing the nature of the hydrogen bonds (e.g., whether they are predominantly electrostatic or have some covalent character). researchgate.netmdpi.com These studies help to understand the supramolecular structures that this compound is likely to form in the solid state or in solution.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or DNA). mdpi.comnih.gov This method is crucial for predicting potential biological activity by estimating the binding affinity and analyzing the interactions at the receptor's active site. plos.org